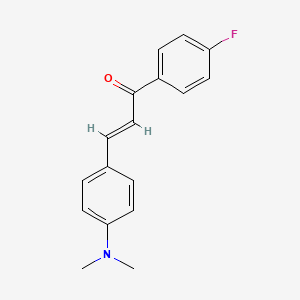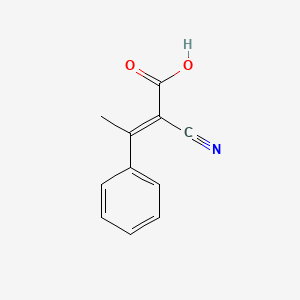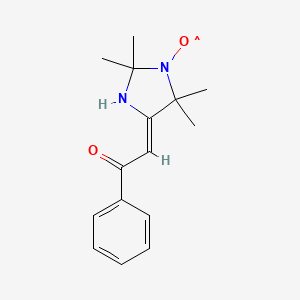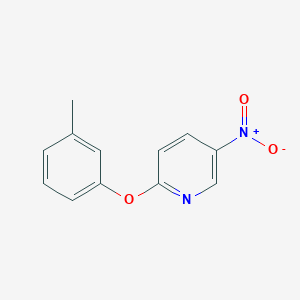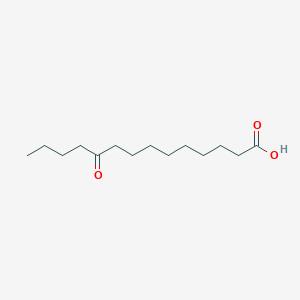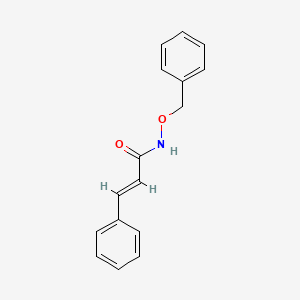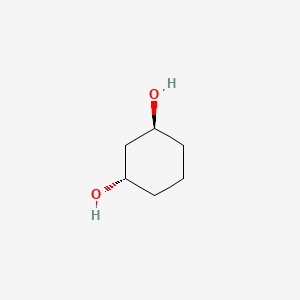
(1S,3S)-cyclohexane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S)-cyclohexane-1,3-diol: is an organic compound with the molecular formula C6H12O2 . It is a stereoisomer of 1,3-cyclohexanediol, where the hydroxyl groups are positioned on opposite sides of the cyclohexane ring, giving it a trans configuration . This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: (1S,3S)-cyclohexane-1,3-diol can be synthesized through several methods. One common method involves the catalytic hydrogenation of resorcinol (1,3-benzenediol) under specific conditions. This process typically uses a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of 1,3-cyclohexanediol, trans- often involves the hydrogenation of resorcinol in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization .
化学反应分析
Types of Reactions: (1S,3S)-cyclohexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,3-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to cyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Cyclohexane-1,3-dione.
Reduction: Cyclohexanol.
Substitution: 1,3-Dichlorocyclohexane.
科学研究应用
(1S,3S)-cyclohexane-1,3-diol has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It serves as a building block for the synthesis of drugs and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the development of new materials, including polymers and resins.
Biological Studies: It is employed in studies related to enzyme mechanisms and metabolic pathways.
作用机制
The mechanism of action of 1,3-cyclohexanediol, trans- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl groups in the trans configuration allow for specific interactions with enzymes, leading to the formation of various metabolites .
相似化合物的比较
1,3-Cyclohexanediol, cis-: The cis isomer has hydroxyl groups on the same side of the cyclohexane ring, leading to different chemical and physical properties.
1,2-Cyclohexanediol: This compound has hydroxyl groups on adjacent carbon atoms, resulting in different reactivity and stability.
1,4-Cyclohexanediol: The hydroxyl groups are positioned on opposite sides of the ring but on carbon atoms separated by two other carbon atoms.
Uniqueness: (1S,3S)-cyclohexane-1,3-diol is unique due to its trans configuration, which imparts specific chemical reactivity and physical properties. This configuration allows for distinct interactions in chemical reactions and biological systems, making it valuable in various applications .
属性
分子式 |
C6H12O2 |
|---|---|
分子量 |
116.16 g/mol |
IUPAC 名称 |
(1S,3S)-cyclohexane-1,3-diol |
InChI |
InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6-/m0/s1 |
InChI 键 |
RLMGYIOTPQVQJR-WDSKDSINSA-N |
SMILES |
C1CC(CC(C1)O)O |
手性 SMILES |
C1C[C@@H](C[C@H](C1)O)O |
规范 SMILES |
C1CC(CC(C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


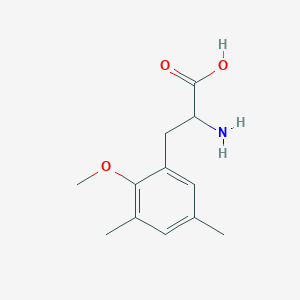
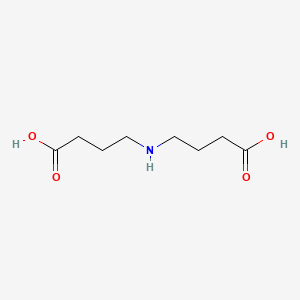
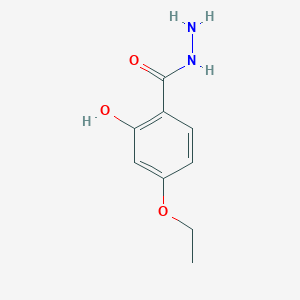
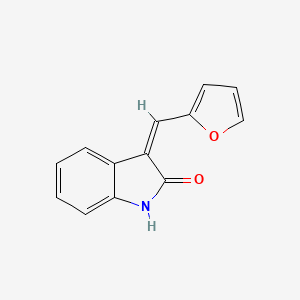
![3-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637641.png)
![3-[2-(4-Fluoro-phenyl)-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B1637642.png)
